Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride

Catalog No.
S14056342
CAS No.
M.F
C8H14ClNO3
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxy...

Product Name

Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride

IUPAC Name

methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(3-8)6(9)4-12-8;/h5-6H,2-4,9H2,1H3;1H

InChI Key

LLJQTOZUPGJJGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)C(CO2)N.Cl

Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic compound characterized by its unique structural framework, which includes a bicyclo[3.1.1]heptane core with an oxabicyclic structure and an amino group. Its molecular formula is C8H14ClNO3C_8H_{14}ClNO_3 and it has a molar mass of approximately 207.65 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

The reactivity of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride can be attributed to the presence of functional groups such as the amino and carboxylate moieties. Typical reactions may include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amine Reactions: The amino group can participate in nucleophilic substitutions or acylation reactions.
  • Decarboxylation: Under certain conditions, the carboxylate group may be removed, leading to the formation of a corresponding amine derivative.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives for further study.

Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride exhibits potential biological activities, particularly in the realm of pharmacology. Compounds with similar structural motifs have been investigated for their roles as:

  • Neurotransmitter Modulators: Bicyclic compounds often display activity at neurotransmitter receptors, which could suggest similar behavior for this compound.
  • Antimicrobial Agents: Some derivatives have shown antibacterial properties, indicating that modifications of this compound might yield effective antimicrobial agents .

The specific biological activities of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride require further investigation through experimental studies.

The synthesis of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride can be accomplished through several methods, including:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the bicyclic structure.
  • Functional Group Transformations: The introduction of the amino group and carboxylate can be achieved via standard organic transformations such as amination and esterification.
  • Multi-step Synthesis: A combination of alkylation, cyclization, and functionalization steps may be required to obtain the final product in good yield .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug design targeting specific biological pathways.
  • Chemical Biology: It could be used as a tool compound to study enzyme interactions or receptor binding due to its unique bicyclic structure.

Interaction studies involving methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride could focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to specific biological targets such as neurotransmitter receptors or enzymes.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pharmacologically active compounds.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride, including:

Compound NameStructural FeaturesUnique Characteristics
7-Oxabicyclo[2.2.1]heptaneContains an oxabicyclic frameworkKnown for distinct reactivity patterns in organic synthesis
Bicyclo[3.2.0]heptaneSimilar bicyclic structure without oxabicyclic featureExhibits different biological activities
2-Oxabicyclo[2.2.2]octaneContains oxygen in a different bicyclic arrangementDemonstrated improved physicochemical properties

Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is unique due to its specific amino and carboxylate functionalities that may enhance its biological activity compared to these similar compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.0662210 g/mol

Monoisotopic Mass

207.0662210 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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